naftoilindoli
Naphthoylindoles are a class of organic compounds characterized by the presence of a naphthoquinone group attached to an indole ring. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical and chemical research. Structurally, they consist of an indole nucleus fused with a naphthalene moiety, typically featuring electron-donating or -withdrawing functional groups at strategic positions.
The synthetic derivatives of naphthoylindoles have been explored for their potential as anticancer agents due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Additionally, these compounds show promise in the treatment of neurological disorders, owing to their interaction with neurotransmitter receptors and ion channels.
Due to their structural complexity and functional diversity, naphthoylindoles have attracted significant attention from researchers aiming to discover novel therapeutic agents with enhanced efficacy and reduced toxicity. Their development involves careful optimization of molecular structure to balance potency, selectivity, and pharmacokinetic properties.

Struttura | Nome chimico | CAS | MF |
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JWH 412 | 1364933-59-4 | C24H22FNO |
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2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole | 316189-74-9 | C26H27NO2 |
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JWH-398 | 1292765-18-4 | C24H22ClNO |
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2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone | 335160-53-7 | C27H27N3O3 |
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AM 1235 | 335161-27-8 | C24H21FN2O3 |
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JWH-018 N-(5-Hydroxypentyl) metabolite | 335161-21-2 | C24H23NO2 |
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WIN 552,12-3 Mesylate | 131543-25-4 | C28H30N2O6S |
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N-Isopentyl-3-(1-naphthoyl)indole (JWH 018 isomer) | 1346604-93-0 | C24H23NO |
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JWH 122 N-(4-pentenyl) Analog | 1445577-68-3 | C25H23NO |
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(4-ethyl-1-naphthyl)(5-hydroxy-1-pentyl-1h-indol-3-yl)methanone | 1427325-81-2 | C26H27NO2 |
Letteratura correlata
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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